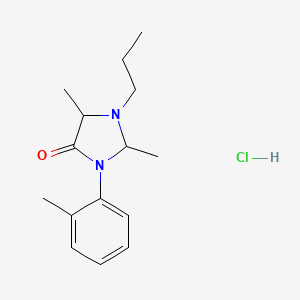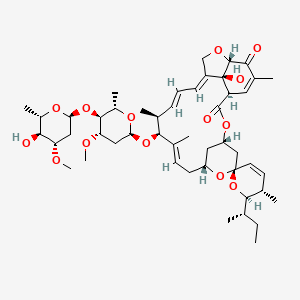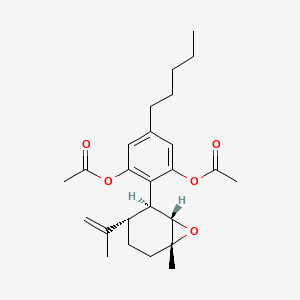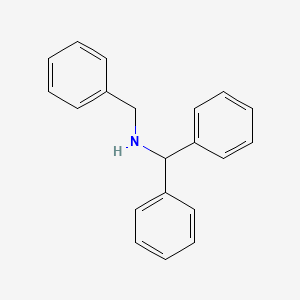![molecular formula C17H20Cl2N2S B13416535 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is a chemical compound belonging to the phenothiazine class. It is commonly known for its use in the pharmaceutical industry, particularly as an antipsychotic agent. This compound is a derivative of phenothiazine and has a molecular formula of C17H19ClN2S·HCl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride typically involves the chlorination of phenothiazine followed by the alkylation of the resulting chlorophenothiazine with 3-dimethylaminopropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Primarily used as an antipsychotic agent for the treatment of schizophrenia and other psychotic disorders.
Wirkmechanismus
The mechanism of action of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has sedative and antiemetic effects due to its action on other neurotransmitter systems, including histamine and serotonin receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine with a similar structure but different pharmacological profile.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of psychotic disorders
Uniqueness
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its balance of antipsychotic efficacy and side effect profile makes it a valuable compound in the treatment of various psychiatric conditions .
Eigenschaften
Molekularformel |
C17H20Cl2N2S |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
3-(4-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)11-6-12-20-14-8-3-4-10-16(14)21-17-13(18)7-5-9-15(17)20;/h3-5,7-10H,6,11-12H2,1-2H3;1H |
InChI-Schlüssel |
KJOMWDZNGCFKIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=C(C(=CC=C2)Cl)SC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)





![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)



![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)

